molecular formula C5H6ClN3O B11763508 6-Chloro-5-methoxypyridazin-3-amine

6-Chloro-5-methoxypyridazin-3-amine

Cat. No.: B11763508
M. Wt: 159.57 g/mol
InChI Key: SZJVUGUEIOCPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-methoxypyridazin-3-amine is a heterocyclic compound with the molecular formula C5H6ClN3O It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-5-methoxypyridazin-3-amine can be synthesized through several routes. One common method involves the reaction of 3,6-dichloropyridazine with methanol and ammonia. The reaction is typically carried out in ethanol at elevated temperatures (around 120°C) in a sealed tube for 12 hours. After the reaction, the mixture is cooled, and the product is purified by flash chromatography using ethyl acetate as the eluent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxypyridazin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyridazines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

6-Chloro-5-methoxypyridazin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxypyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-methylpyridazin-3-amine
  • 6-Methoxypyridazin-3-amine hydrochloride

Uniqueness

6-Chloro-5-methoxypyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the pyridazine ring allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

6-chloro-5-methoxypyridazin-3-amine

InChI

InChI=1S/C5H6ClN3O/c1-10-3-2-4(7)8-9-5(3)6/h2H,1H3,(H2,7,8)

InChI Key

SZJVUGUEIOCPFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NN=C1Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.